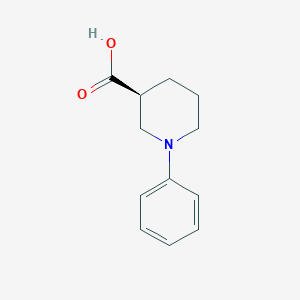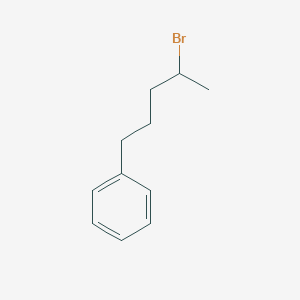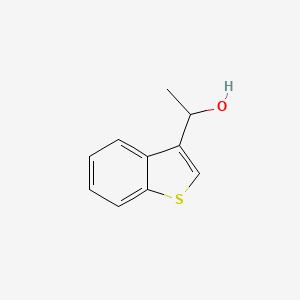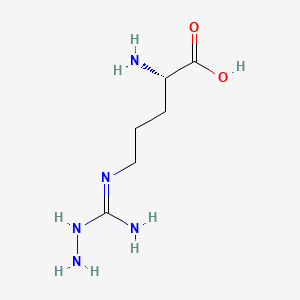
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea is a complex organic compound with a molecular formula of C15H13BrN4OS This compound is notable for its unique structure, which includes a brominated benzothiazole ring fused with a pyridine ring and an ethylurea moiety
準備方法
The synthesis of 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and a brominated pyridine derivative, the benzothiazole ring is formed through a cyclization reaction.
Bromination: The benzothiazole intermediate is then brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Urea Formation: The brominated benzothiazole is reacted with ethyl isocyanate to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
科学的研究の応用
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated benzothiazole ring can facilitate binding to specific proteins, while the pyridine and urea moieties may enhance solubility and bioavailability.
類似化合物との比較
Similar compounds to 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea include:
1-(5-Chloro-7-pyridin-2-yl-benzothiazol-2-yl)-3-ethyl-urea: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(5-Methyl-7-pyridin-2-yl-benzothiazol-2-yl)-3-ethyl-urea: Contains a methyl group instead of bromine, potentially altering its chemical properties and applications.
1-(5-Bromo-7-phenyl-benzothiazol-2-yl)-3-ethyl-urea: The pyridine ring is replaced with a phenyl ring, which can influence its interactions and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H13BrN4OS |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C15H13BrN4OS/c1-2-17-14(21)20-15-19-12-8-9(16)7-10(13(12)22-15)11-5-3-4-6-18-11/h3-8H,2H2,1H3,(H2,17,19,20,21) |
InChIキー |
FUCJAPOSIFKDLA-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=NC2=CC(=CC(=C2S1)C3=CC=CC=N3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)
![2-(Methoxymethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B8741609.png)


![(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B8741628.png)
